molecular formula C9H15N3O B13183002 2-(1-Ethyl-1H-pyrazol-5-yl)oxolan-3-amine

2-(1-Ethyl-1H-pyrazol-5-yl)oxolan-3-amine

Cat. No.: B13183002
M. Wt: 181.23 g/mol
InChI Key: MJBHGYWPSXCQHB-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-pyrazol-5-yl)oxolan-3-amine is a heterocyclic compound that features a pyrazole ring fused with an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)oxolan-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with an amine derivative under acidic or basic conditions to form the oxolane ring . The reaction conditions often include solvents like ethanol or dichloromethane and may require catalysts such as sulfuric acid or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-pyrazol-5-yl)oxolan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .

Scientific Research Applications

2-(1-Ethyl-1H-pyrazol-5-yl)oxolan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-pyrazol-5-yl)oxolan-3-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key metabolic or signaling pathways, which can lead to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Ethyl-1H-pyrazol-5-yl)oxolan-3-amine is unique due to the presence of both the pyrazole and oxolane rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-(2-ethylpyrazol-3-yl)oxolan-3-amine

InChI

InChI=1S/C9H15N3O/c1-2-12-8(3-5-11-12)9-7(10)4-6-13-9/h3,5,7,9H,2,4,6,10H2,1H3

InChI Key

MJBHGYWPSXCQHB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C2C(CCO2)N

Origin of Product

United States

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